
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine is a synthetic organic compound characterized by the presence of a bromophenylazo group attached to a phenyl ring, which is further connected to a methylpiperidine moiety
準備方法
The synthesis of 1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine typically involves the following steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of 4-bromoaniline to form the diazonium salt. This intermediate is then coupled with 4-aminophenyl-3-methylpiperidine under controlled conditions to form the azo compound.
Reaction Conditions: The diazotization reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures (0-5°C). The coupling reaction is performed in a basic medium, often using sodium hydroxide or sodium acetate, at room temperature.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of the corresponding amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and nucleophiles (e.g., thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
科学的研究の応用
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties. It is also employed in the development of new materials for electronic and optical applications.
作用機序
The mechanism of action of 1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction.
Pathways Involved: The compound may affect various cellular pathways, including those related to apoptosis, cell cycle regulation, and oxidative stress. Its effects on these pathways can lead to changes in cell behavior and function.
類似化合物との比較
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(4-Bromophenyl)thiazol-2-amine and N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide share structural similarities with this compound.
Uniqueness: The presence of the azo group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties. Its ability to undergo specific reactions and its potential biological activities distinguish it from other similar compounds.
特性
CAS番号 |
195451-73-1 |
|---|---|
分子式 |
C18H20BrN3 |
分子量 |
358.3 g/mol |
IUPAC名 |
(4-bromophenyl)-[4-(3-methylpiperidin-1-yl)phenyl]diazene |
InChI |
InChI=1S/C18H20BrN3/c1-14-3-2-12-22(13-14)18-10-8-17(9-11-18)21-20-16-6-4-15(19)5-7-16/h4-11,14H,2-3,12-13H2,1H3 |
InChIキー |
OBRCCIFDDNEESO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


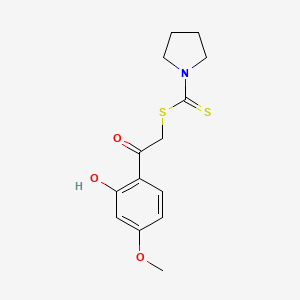
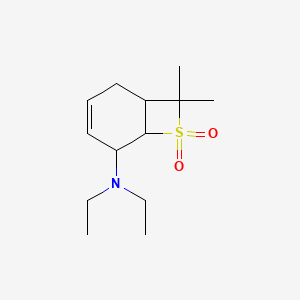



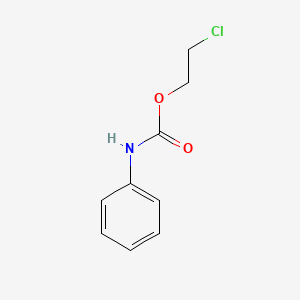
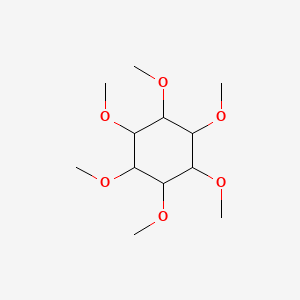
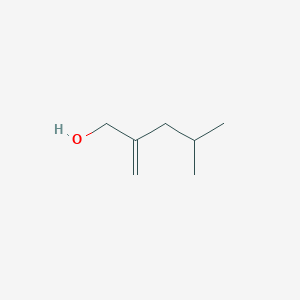
![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)

![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)

